molecular formula C10H7ClN2 B1623453 5-(3-Chlorophenyl)pyrimidine CAS No. 74963-05-6

5-(3-Chlorophenyl)pyrimidine

Cat. No. B1623453
CAS RN: 74963-05-6
M. Wt: 190.63 g/mol
InChI Key: HPNOVVPASGEAPI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a pyrimidine derivative, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure.

Scientific Research Applications

5-(3-Chlorophenyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use as a diagnostic tool for certain diseases such as Alzheimer's disease. In agriculture, this compound has been found to have insecticidal and herbicidal properties. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)pyrimidine varies depending on its application. In medicine, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of certain viruses and bacteria by interfering with their DNA or RNA synthesis. In agriculture, this compound acts as a potent inhibitor of insect and weed growth by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been found to have minimal toxicity and side effects on normal cells and tissues. However, it may cause some adverse effects such as nausea, vomiting, and diarrhea. In agriculture, this compound has been found to have minimal impact on the environment and non-target organisms. However, it may cause some adverse effects such as skin irritation and eye damage.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Chlorophenyl)pyrimidine in lab experiments include its high potency, specificity, and low toxicity. It can also be easily synthesized and purified. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential hazards associated with its handling and storage.

Future Directions

There are several future directions for the research and development of 5-(3-Chlorophenyl)pyrimidine. In medicine, this compound can be further studied for its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. In agriculture, it can be further studied for its potential use in the development of new insecticides and herbicides with improved efficacy and safety. In material science, it can be further studied for its potential use in the synthesis of new materials with unique optical, electronic, and magnetic properties.
Conclusion:
In conclusion, this compound is a versatile compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new drugs, pesticides, and materials with improved efficacy and safety.

properties

IUPAC Name

5-(3-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNOVVPASGEAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408385
Record name 5-(3-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74963-05-6
Record name 5-(3-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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